
Tricyclo(4.1.1.07,8)oct-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.1.1.07,8)oct-3-ene: is a unique organic compound with the molecular formula C8H10 . It is characterized by a tricyclic structure that includes three interconnected rings, making it an interesting subject of study in organic chemistry. The compound’s structure consists of a combination of three-membered, four-membered, seven-membered, and eight-membered rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.1.07,8)oct-3-ene typically involves complex organic reactions. One common method is the Diels-Alder reaction , which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction forms the tricyclic core of the compound. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are less commonly documented in public literature.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo(4.1.1.07,8)oct-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tricyclo(4.1.1.07,8)oct-3-ene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: Research into the biological activity of Tricyclo(41107,8)oct-3-ene and its derivatives is ongoing
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its rigid structure can impart desirable properties to these materials, such as increased strength and stability .
Mecanismo De Acción
The mechanism of action of Tricyclo(4.1.1.07,8)oct-3-ene involves its interaction with molecular targets through its unique tricyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Bicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the third ring present in Tricyclo(4.1.1.07,8)oct-3-ene.
Tricyclo[3.3.0.0]octane: Another tricyclic compound with a different ring arrangement, providing different chemical properties and reactivity.
Uniqueness: this compound’s uniqueness lies in its specific ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
102575-25-7 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
tricyclo[5.1.0.02,8]oct-4-ene |
InChI |
InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1-2,5-8H,3-4H2 |
Clave InChI |
YVOQUDKKWLTNAV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2C3C1C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


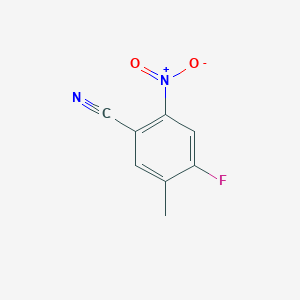
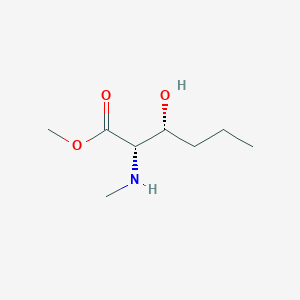

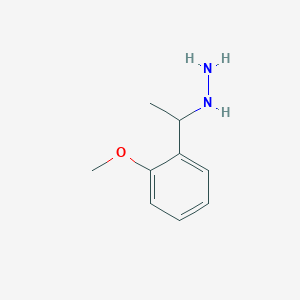
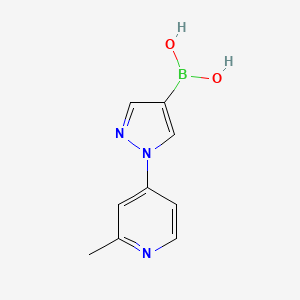
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)


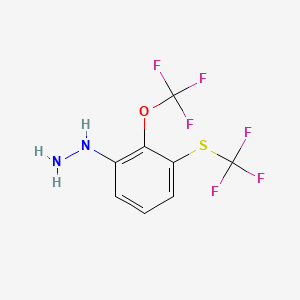


![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)

